molecular formula C36H35ClN4O6 B11440839 N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11440839
M. Wt: 655.1 g/mol
InChI Key: ZCQUHRKSKBDNAA-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate molecular structure, which includes a quinazolinone core, a chlorophenethyl group, and a dimethoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chlorophenethyl and dimethoxyphenethylamine groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, amines, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C36H35ClN4O6

Molecular Weight

655.1 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C36H35ClN4O6/c1-46-31-16-11-25(21-32(31)47-2)18-19-38-33(42)23-40-30-6-4-3-5-29(30)35(44)41(36(40)45)22-26-7-12-27(13-8-26)34(43)39-20-17-24-9-14-28(37)15-10-24/h3-16,21H,17-20,22-23H2,1-2H3,(H,38,42)(H,39,43)

InChI Key

ZCQUHRKSKBDNAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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